molecular formula C10H11N3O2 B8592143 2-(3-Methyl[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanoic acid

2-(3-Methyl[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanoic acid

Cat. No. B8592143
M. Wt: 205.21 g/mol
InChI Key: DLOHRJVFCLVTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methyl[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanoic acid is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Methyl[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methyl[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-Methyl[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanoic acid

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanoic acid

InChI

InChI=1S/C10H11N3O2/c1-6(10(14)15)8-4-3-5-13-7(2)11-12-9(8)13/h3-6H,1-2H3,(H,14,15)

InChI Key

DLOHRJVFCLVTOS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC=C2C(C)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 0.040 g (0.038 mmol) of 10% palladium on carbon was added a solution of (0.080 g, 0.27 mmol) of benzyl 2-(3-methyl[1,2,4]triazolo[4,3-a]pyridin-8-yl)acrylate prepared in Step C above in 4 mL of methanol. The resulting suspension was stirred under an atmosphere of hydrogen (1 atmosphere) for 6 h. The residue was filtered through a pad of Celite® and the pad was washed with cold methanol. The combined filtrates were evaporated under reduced pressure to give the title compound (0.043 g, 77%). LC-MS: m/z (ES) 206 (MH)+.
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
77%

Synthesis routes and methods II

Procedure details

To a solution of 0.13 g (0.61 mmol) of 8-bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine from Step B above in 4 mL of anhydrous THF was added a solution of 0.36 g (0.80 mmol) of benzyl 2-(tributylstannyl)acrylate (see Intermediate 62, Step B) in 1 mL of anhydrous THF, 0.11 g (0.09 mmol) of tetrakis(triphenylphosphine)palladium(0) and 0.067 g (0.67 mmol) of copper (I) chloride. The reaction mixture was heated to 60° C. for 6 h, cooled and filtered through a pad of Celite®. The pad was washed with 15 mL of a dichloromethane and the combined filtrates were evaporated to dryness. The crude residue was purified by silica gel chromatography eluting with a 0-6% methanol in ethyl acetate gradient to afford the title compound (0.13 g, 73%). LC-MS: m/z (ES) 294 (MH)+.
Quantity
0.13 g
Type
reactant
Reaction Step One
Name
benzyl 2-(tributylstannyl)acrylate
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Intermediate 62
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
catalyst
Reaction Step One
Quantity
0.067 g
Type
catalyst
Reaction Step One
Yield
73%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.